

Navigating the In Vivo Landscape of Azetidine-Containing Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 2-Ethylazetidine

Cat. No.: B7941187

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A Note on **2-Ethylazetidine**: An extensive review of current scientific literature reveals a notable absence of specific in vivo validation data for compounds containing a **2-ethylazetidine** moiety. To provide a valuable and data-driven guide for researchers, this document will focus on a well-characterized azetidine-containing compound with published in vivo data, using it as a representative proxy. This guide will offer a framework for the in vivo validation of novel azetidine-based compounds, including a comparative analysis with a structurally related analog, detailed experimental protocols, and a discussion of the potential influence of alkyl substitutions, such as the 2-ethyl group.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in modern medicinal chemistry. Their inherent ring strain and non-planar structure offer a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility.^[1] Furthermore, the azetidine ring can serve as a bioisosteric replacement for larger, more lipophilic groups, leading to compounds with improved metabolic stability and reduced off-target effects.^[1] This guide will delve into the in vivo validation of a promising azetidine-based compound, providing a comparative analysis

against its pyrrolidine-based predecessor to highlight the strategic advantages of this unique scaffold.

Our case study will focus on a novel azetidine-containing inhibitor of Discoidin Domain Receptors (DDR1/2), developed for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[2] IPF is a devastating progressive lung disease with limited treatment options.[3] DDR1/2, as collagen-activated receptor tyrosine kinases, are implicated in the fibrotic process, making them a key therapeutic target.[2][4]

Comparative In Vivo Performance: Azetidine vs. Pyrrolidine Scaffolds

In the development of DDR1/2 inhibitors for IPF, a research program evolved from an initial indoline scaffold to a pyrrolidine-based compound, and ultimately to a more refined azetidine-containing candidate, compound 37.[2] This progression was driven by the need to optimize kinase selectivity and reduce the risk of off-target toxicity. The pyrrolidine analog, compound 28, while potent, presented challenges that the azetidine scaffold was able to overcome.

Physicochemical and In Vitro Properties

Property	Pyrrolidine Analog (28)	Azetidine Analog (37)	Rationale for Scaffold Hopping
DDR1 Binding Affinity (pKi)	Potent	Nanomolar Potency	To maintain high on-target potency.
Kinase Selectivity	Suboptimal	Markedly Improved	To reduce off-target effects and potential toxicity. The azetidine core provided enhanced target selectivity.[2]
hERG Inhibition	Potential Risk	Reduced Cardiotoxicity Risk	To improve the safety profile of the lead candidate.

In Vivo Pharmacokinetics (Intranasal Administration in Mice, 1 mg/kg)

Parameter	Pyrrolidine Analog (28)	Azetidine Analog (37)	Key Insights
Lung Half-life ($t_{1/2}$)	Favorable	~11 hours[2]	Both scaffolds can achieve good lung retention, which is crucial for an inhaled therapeutic for IPF.
Plasma Half-life ($t_{1/2}$)	Non-negligible	< 2 hours[2]	The shorter plasma half-life of the azetidine analog minimizes systemic exposure, thereby reducing the risk of systemic side effects. [2]
Lung-to-Plasma Ratio	Good	1097:1[2]	The azetidine analog demonstrates exceptional lung retention and minimal systemic leakage, a highly desirable profile for an inhaled drug.

In Vivo Efficacy (Pharmacodynamic Mouse Model)

The azetidine compound 37 was progressed to a pharmacodynamic (PD) mouse model to assess its in vivo activity. This model measures the inhibition of collagen-induced Monocyte Chemoattractant Protein-1 (MCP-1) release in the lungs, a downstream marker of DDR signaling.[2] Compound 37 demonstrated significant activity in this model, confirming its ability to engage the DDR1/2 target in a living system and exert a biological effect.[2]

The Potential Influence of a 2-Ethyl Substitution

While direct data is unavailable, we can hypothesize the potential impact of a 2-ethyl substitution on an azetidine scaffold based on established medicinal chemistry principles.

- **Metabolic Stability:** The ethyl group could potentially block a site of metabolism on the azetidine ring, leading to a longer half-life. However, the ethyl group itself could be a site of oxidation.
- **Lipophilicity:** The addition of an ethyl group would increase the lipophilicity of the molecule. This could enhance membrane permeability but might also increase non-specific binding and reduce aqueous solubility.
- **Target Engagement:** The steric bulk of the ethyl group at the 2-position could either enhance or disrupt binding to the target protein, depending on the topology of the binding site.

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the test compound in plasma and lung tissue following intranasal administration in mice.

Methodology:

- **Animal Model:** Male C57BL/6J mice are used for the study.
- **Compound Formulation:** The test compound is formulated as a homogeneous suspension (e.g., in 1% Tween 80 in water) for intranasal administration.[2]
- **Dosing:** A single dose of the compound (e.g., 1 mg/kg) is administered intranasally to each mouse.[2]
- **Sample Collection:** At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-dose, groups of mice are euthanized. Blood is collected via cardiac puncture, and lung tissue is harvested.
- **Sample Processing:** Plasma is separated from the blood by centrifugation. Lung tissue is homogenized.

- **Bioanalysis:** The concentration of the test compound in plasma and lung homogenates is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- **Data Analysis:** Pharmacokinetic parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the curve (AUC) are calculated using appropriate software (e.g., Phoenix WinNonlin).

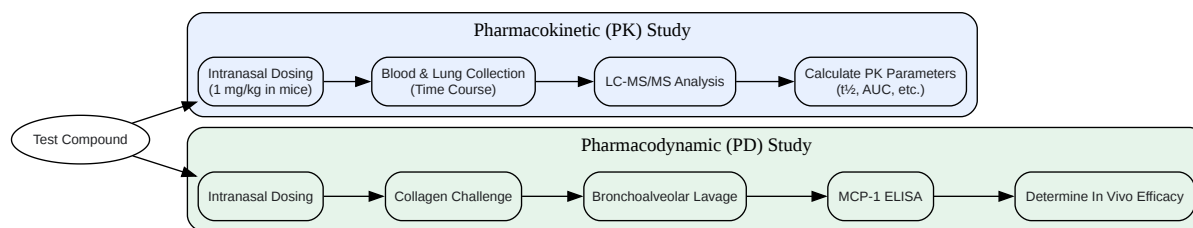
In Vivo Pharmacodynamic (Efficacy) Study

Objective: To evaluate the ability of the test compound to modulate DDR signaling in the lungs of a mouse model.

Methodology:

- **Animal Model:** Male C57BL/6J mice are used.
- **Compound Administration:** The test compound is administered intranasally at a predetermined dose and time before the collagen challenge.
- **Collagen Challenge:** Mice are challenged with an intranasal administration of collagen to stimulate DDR signaling in the lungs.[2]
- **Bronchoalveolar Lavage (BAL):** At a specific time point after the collagen challenge, mice are euthanized, and a bronchoalveolar lavage is performed to collect BAL fluid.
- **Biomarker Analysis:** The concentration of MCP-1 in the BAL fluid is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
- **Data Analysis:** The levels of MCP-1 in the treated groups are compared to those in the vehicle-treated control group to determine the extent of inhibition.

Visualizing the Workflow



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